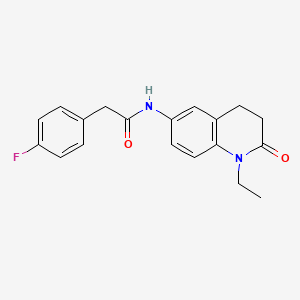

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide is a synthetic small molecule characterized by a tetrahydroquinolin core substituted with an ethyl group at position 1, a ketone group at position 2, and a 4-fluorophenyl acetamide moiety at position 5. The tetrahydroquinolin scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 4-fluorophenyl group is a common pharmacophore in drug design due to its ability to enhance metabolic stability and binding affinity through hydrophobic and electronic interactions .

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-2-22-17-9-8-16(12-14(17)5-10-19(22)24)21-18(23)11-13-3-6-15(20)7-4-13/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDZWNBFWJLIIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde or ketone in the presence of a base.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

Formation of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Fluorination: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorophenyl group suggests it may have enhanced binding affinity to certain proteins due to fluorine’s unique electronic properties.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

Key Structural Insights

- Ethyl vs. Methyl Substitution : The ethyl group in the target compound may confer greater metabolic stability compared to methyl-substituted analogs (e.g., ) by reducing oxidative degradation .

- Fluorophenyl vs. Nitrophenyl : The 4-fluorophenyl group in the target compound likely offers superior bioavailability compared to nitrophenyl groups (e.g., CDD-934506), which are prone to nitro-reduction in vivo .

- Core Scaffold Flexibility: Tetrahydroquinolin (target) and dihydroquinolin () cores provide planar aromatic systems for π-π stacking, whereas heterocyclic cores like thiazole (GSK1570606A) or oxadiazole (CDD-934506) introduce conformational rigidity .

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a tetrahydroquinoline moiety and an acetamide group , which are significant for its biological activity. The tetrahydroquinoline structure is known for its presence in various natural products and pharmaceuticals, often associated with diverse pharmacological properties. The incorporation of a 4-fluorophenyl group may enhance its interaction with biological targets due to the electron-withdrawing effects of the fluorine atom.

Pharmacological Properties

Initial studies indicate that this compound exhibits several pharmacological activities:

- Anti-inflammatory Effects : The compound may inhibit pathways related to inflammation by interacting with specific enzymes or receptors in biological systems. This suggests potential applications in treating inflammatory diseases.

- Antitumor Activity : Early research has shown that similar compounds with tetrahydroquinoline structures exhibit significant antitumor activity against various cancer cell lines. For instance, compounds with structural similarities have demonstrated efficacy against human tumor cells such as Mia PaCa-2 and HepG2/A2 .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to involve:

- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways could lead to reduced inflammation and tumor growth.

- Receptor Modulation : The compound may modulate neurotransmitter systems or other receptor-mediated pathways, contributing to its therapeutic effects.

Case Studies and Research Findings

Research involving structurally related compounds has provided insights into the biological activity of this compound. Below are notable findings:

| Compound | Biological Activity | Cell Lines Tested | Reference |

|---|---|---|---|

| Compound A | Antitumor | Mia PaCa-2, HepG2/A2 | |

| Compound B | Anti-inflammatory | Various | |

| Compound C | Antiviral | Influenza A |

Potential Applications

Given its promising biological activities, this compound could be explored for:

- Antiinflammatory Drugs : Targeting chronic inflammatory conditions.

- Anticancer Therapies : Developing new treatments for various cancers based on its antitumor properties.

- Antiviral Agents : Investigating efficacy against viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.